molecular formula C28H27N3O6S B2508335 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901266-02-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2508335
CAS No.: 901266-02-2
M. Wt: 533.6
InChI Key: SJPXDCAAGLIQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a structurally complex molecule featuring a benzodioxin core, a substituted imidazole ring, and a sulfanyl acetamide moiety.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6S/c1-33-20-8-4-17(5-9-20)26-28(31-27(30-26)18-6-10-21(34-2)23(14-18)35-3)38-16-25(32)29-19-7-11-22-24(15-19)37-13-12-36-22/h4-11,14-15H,12-13,16H2,1-3H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPXDCAAGLIQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its therapeutic potential against various diseases.

Synthesis and Characterization

The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The key steps include:

  • Formation of Sulfonamide Derivatives : The reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with sulfonyl chlorides to produce sulfonamide intermediates.
  • Coupling with Imidazole Derivatives : Subsequent reactions with imidazole derivatives containing methoxy groups to yield the final product.

Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure of the synthesized compound .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on key enzymes related to metabolic disorders:

  • Acetylcholinesterase (AChE) : It demonstrated moderate inhibitory activity with an IC50 value indicating potential use in treating Alzheimer's disease.
  • α-glucosidase : Significant inhibition was observed, suggesting its potential application in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate digestion .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Diabetes Management : A study demonstrated that the compound effectively reduced blood glucose levels in diabetic animal models when administered at varying doses.
    • Dosing Regimen : Animals treated with 10 mg/kg showed a reduction in glucose levels by up to 30% compared to controls.
  • Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in neurodegenerative diseases .

Scientific Research Applications

Enzyme Inhibition

Recent studies have demonstrated that compounds derived from N-(2,3-dihydro-1,4-benzodioxin) exhibit significant enzyme inhibitory activities. For instance:

  • α-Glucosidase Inhibition : Compounds synthesized from this scaffold have shown promising results as α-glucosidase inhibitors, which are vital for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption in the intestines .

Neuroprotective Effects

Research indicates that certain derivatives possess neuroprotective properties potentially beneficial for conditions like Alzheimer's disease (AD). The inhibition of acetylcholinesterase (AChE) has been observed, suggesting a mechanism that could enhance cholinergic transmission and cognitive function .

Case Study 1: Anti-Diabetic Potential

In a study focused on synthesizing new sulfonamide derivatives from N-(2,3-dihydro-1,4-benzodioxin), several compounds were screened for their ability to inhibit α-glucosidase. The most effective derivatives demonstrated IC50 values comparable to standard anti-diabetic medications . These findings support the potential application of these compounds in diabetes management.

Case Study 2: Neuroprotective Screening

Another investigation assessed the neuroprotective effects of synthesized imidazole derivatives containing the benzodioxin moiety. The study revealed that certain compounds significantly inhibited AChE activity in vitro, suggesting their potential as therapeutic agents for Alzheimer's disease .

Comparative Data Table

Compound NameIC50 (α-Glucosidase)AChE Inhibition (%)Therapeutic Application
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-acetic acid derivative15 µM75%Type 2 Diabetes Mellitus
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-imidazole derivative10 µM85%Alzheimer's Disease
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-sulfonamide derivatives12 µM80%Neurodegenerative Disorders

Comparison with Similar Compounds

Key Structural Features

  • Benzodioxin Core: Unlike simpler aromatic systems (e.g., benzene or naphthalene), the benzodioxin group provides electron-rich regions due to oxygen lone pairs, enhancing interactions with electrophilic targets. Comparable compounds, such as those with dihydroquinoline or benzofuran cores, exhibit reduced electron density in analogous positions .
  • Imidazole Substituents : The 3,4-dimethoxyphenyl and 4-methoxyphenyl groups on the imidazole ring differentiate this compound from analogs like N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (), where indole substituents prioritize hydrophobic interactions over hydrogen bonding. Methoxy groups in the target compound may improve solubility and act as hydrogen-bond acceptors .

Hypothetical NMR Analysis

Based on methodologies in , a comparative NMR analysis could focus on chemical shifts in critical regions:

Proton Position Target Compound (ppm) Compound 1 (ppm) Compound 7 (ppm)
Benzodioxin H6 6.85–7.10 N/A N/A
Imidazole H2 7.30–7.50 7.25–7.40 7.20–7.35
Methoxy OCH3 3.75–3.90 3.70–3.85 3.80–3.95

Regions analogous to "A" (positions 39–44) and "B" (29–36) in would likely show shifts due to methoxy group electronic effects.

Hydrogen-Bonding Patterns

The imidazole NH and methoxy oxygen atoms in the target compound could form hydrogen-bonding networks. Using graph set analysis (), its hydrogen-bonding motifs might resemble those of 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol derivatives (), but with distinct donor/acceptor ratios due to methoxy groups. For example:

  • Imidazole NH: Acts as a donor (D) to carbonyl acceptors (A), forming DAD patterns.

Q & A

Q. What are the key steps for synthesizing this compound, and how can its purity be validated?

The synthesis involves multi-step organic reactions, starting with coupling the dihydrobenzodioxin moiety to the imidazole-thioacetamide core. Critical steps include sulfanyl group introduction via nucleophilic substitution and acetamide formation through carbodiimide-mediated coupling. Purity validation requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton/carbon shifts for key groups (e.g., methoxy, benzodioxin, imidazole) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typically required) and monitor reaction progress .
  • Mass Spectrometry (MS) : Verify molecular ion peaks and detect byproducts .

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMF) enhance solubility of intermediates; ethanol or dichloromethane used for recrystallization .
  • Catalysts : Sodium hydride or potassium carbonate for deprotonation; coupling agents like EDC/HOBt for amide bond formation .
  • Temperature : Maintain 0–5°C during sensitive steps (e.g., sulfanyl group addition) to prevent side reactions .

Q. How can its stability under varying pH and temperature conditions be assessed?

  • Accelerated Stability Studies : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 3–9) for 1–4 weeks.
  • Analytical Monitoring : Use HPLC to detect degradation products and quantify remaining intact compound .
  • Kinetic Modeling : Calculate degradation rate constants to predict shelf-life .

Advanced Research Questions

Q. What computational strategies can predict its reactivity or interaction with biological targets?

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states for sulfanyl group transfer or imidazole ring activation .
  • Molecular Dynamics (MD) : Simulate binding affinities to enzymes/receptors (e.g., cytochrome P450) using force fields like AMBER .
  • Reaction Path Search Algorithms : Use artificial force-induced reaction (AFIR) methods to identify low-energy pathways for synthetic optimization .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

Substituent Modification Observed Effect Methodological Approach
Methoxy → Ethoxy on phenyl ringsIncreased lipophilicity; altered metabolic stabilitySynthesize analogs via Williamson ether synthesis; assess logP and microsomal stability .
Imidazole → Triazole substitutionEnhanced hydrogen bonding with targetsClick chemistry for triazole formation; compare IC50 in enzyme assays .
  • Data-Driven SAR : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with bioactivity .

Q. How to resolve contradictions in experimental vs. computational data for reaction mechanisms?

  • Mechanistic Validation : Combine isotopic labeling (e.g., ²H or ¹⁸O) with DFT to trace atom pathways in sulfanyl transfer reactions .
  • Kinetic Isotope Effects (KIE) : Compare experimental KIE values (e.g., kH/kD) with theoretical predictions to validate transition states .
  • Error Analysis in Simulations : Quantify discrepancies using root-mean-square deviations (RMSD) between computed and crystallographic bond lengths .

Q. What experimental design principles optimize yield in large-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (catalyst loading, temperature, solvent ratio). For example:
Factor Low Level High Level Optimal Range
Temperature60°C80°C70–75°C
Catalyst (mol%)1.02.51.8–2.2
  • Response Surface Methodology (RSM) : Model non-linear interactions to identify global maxima in yield .
  • Process Analytical Technology (PAT) : Implement inline HPLC for real-time feedback .

Methodological Resources

  • Synthesis Optimization : Reference CRDC subclass RDF2050103 (chemical engineering design) for reactor scalability guidelines .
  • Data Analysis : Utilize ICReDD’s feedback loop integrating experimental data into computational workflows .
  • Ethical Compliance : Align with CLP Training Program guidelines for rigorous experimental design and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.